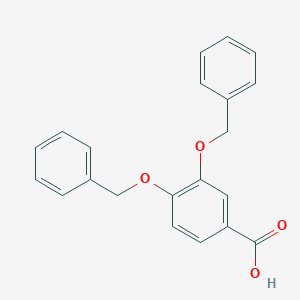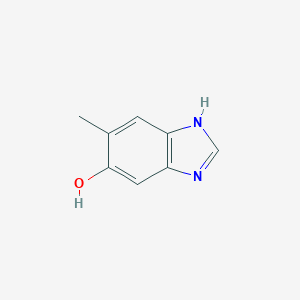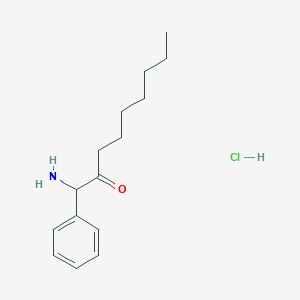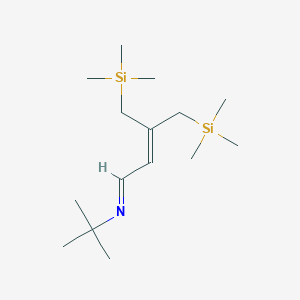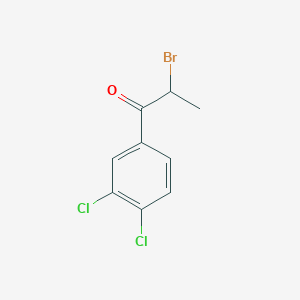![molecular formula C16H18N4O4S B125153 N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide CAS No. 104838-12-2](/img/structure/B125153.png)
N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide is a compound that falls within the broader category of N-arylpyrazinecarboxamides and thiazolecarboxylic acid derivatives. These compounds are of interest due to their varied electronic properties and their potential for forming diverse supramolecular structures through hydrogen bonding and other intermolecular forces. The specific compound is not directly studied in the provided papers, but insights can be drawn from related compounds that have been synthesized and analyzed.
Synthesis Analysis
The synthesis of related compounds, such as 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide, involves multistep processes that include Claisen condensation, cyclization, methylation, hydrolysis, nitration, and reduction . Improvements in the synthesis process have been made by combining steps, such as methylation and hydrolysis, in a single reactor, which eliminates the need for intermediate isolation and purification . These methods highlight the potential synthetic routes that could be adapted for the synthesis of N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide.
Molecular Structure Analysis
The molecular and supramolecular structures of N-arylpyrazinecarboxamides have been extensively studied, revealing a wide range of intermolecular forces, including hydrogen bonds and pi-pi stacking interactions . These interactions can lead to the formation of zero-, one-, or two-dimensional supramolecular structures, although three-dimensional aggregation has not been observed in the studied compounds . The molecular structure of N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide would likely exhibit similar intermolecular forces, contributing to its potential supramolecular architecture.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of the functional groups present in N-arylpyrazinecarboxamides and thiazolecarboxylic acid derivatives. For instance, acylation and methylation are common reactions used to modify these compounds . The presence of an acetylsulfamoyl group in the compound of interest suggests that it could undergo similar reactions, potentially leading to a variety of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide are not directly reported in the provided papers, the properties of similar compounds can be inferred. N-arylpyrazinecarboxamides exhibit varied behavior as hydrogen-bond donors and acceptors, which can significantly influence their solubility, melting points, and stability . The electronic properties of the substituents also play a crucial role in determining the overall properties of the compound. The acetylsulfamoyl and methyl groups in the compound of interest would contribute to its electronic characteristics and, consequently, its reactivity and physical properties.
Aplicaciones Científicas De Investigación
Anticancer and Anti-5-Lipoxygenase Agents
N-[2-[4-(Acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide and its derivatives have been investigated for their potential as anticancer and anti-5-lipoxygenase agents. A study by Rahmouni et al. (2016) involved the synthesis of a novel series of pyrazolopyrimidines, which were screened for cytotoxic activities in cancer cell lines and for their 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Antimycobacterial Activity
Research on pyrazine derivatives, including N-phenylpyrazine-2-carboxamides, has revealed significant antimycobacterial activity. Zítko et al. (2015) designed and synthesized various anilides of pyrazinoic acids, demonstrating their activity against Mycobacterium tuberculosis with promising selectivity and no cytotoxicity in the HepG2 model (Zítko et al., 2015).
Endothelin Antagonism
N-Methyl-2-[4-(2-methylpropyl)phenyl]-3-(3-methoxy-5-methylpyrazin-2-ylsulfamoyl)benzamide, a compound related to N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide, has been identified as a potent antagonist of the endothelin ETA receptor. Mortlock et al. (1997) highlighted its effectiveness in vivo, both intravenously and orally, with a prolonged duration of action (Mortlock et al., 1997).
NF-kappaB and AP-1 Gene Expression Inhibition
N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, another structurally related compound, has been investigated for its inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. Palanki et al. (2000) conducted structure-activity relationship studies on this compound, focusing on improving oral bioavailability and analyzing cell-based activity (Palanki et al., 2000).
Propiedades
IUPAC Name |
N-[2-[4-(acetylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-11-9-19-15(10-18-11)16(22)17-8-7-13-3-5-14(6-4-13)25(23,24)20-12(2)21/h3-6,9-10H,7-8H2,1-2H3,(H,17,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMCTFPPRDWMAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545695 |
Source


|
| Record name | N-{2-[4-(Acetylsulfamoyl)phenyl]ethyl}-5-methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Des(cyclohexylaminocarbonyl)-N-acetyl Glipizide | |
CAS RN |
104838-12-2 |
Source


|
| Record name | N-{2-[4-(Acetylsulfamoyl)phenyl]ethyl}-5-methylpyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

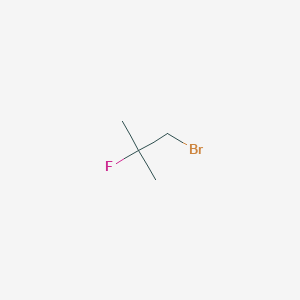
![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)
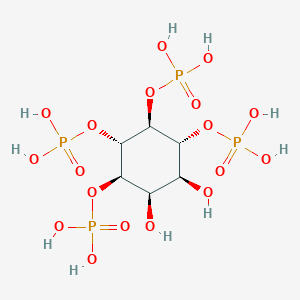
![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)
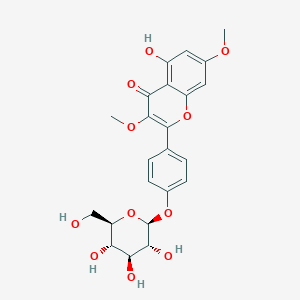
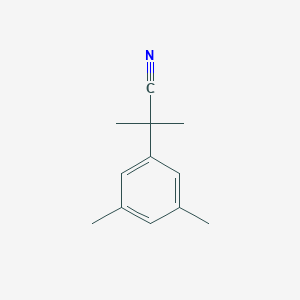
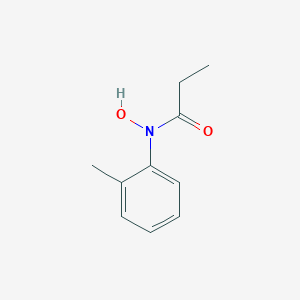
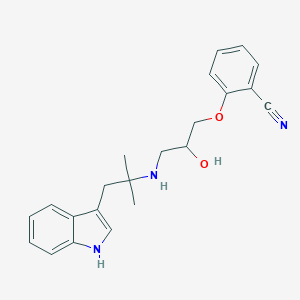
![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)
